2-(1-Hydroxyethyl)tetrahydroquinoline
CAS No.:
Cat. No.: VC14317801
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 1-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol |
| Standard InChI | InChI=1S/C11H15NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-5,8,10,12-13H,6-7H2,1H3 |
| Standard InChI Key | WHSHOTYFHVHDCP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCC2=CC=CC=C2N1)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound consists of a partially saturated quinoline ring system fused with a hydroxyethyl substituent. The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, enhancing conformational flexibility while retaining π-π stacking capabilities . Key structural parameters include:
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Molecular formula: C₁₁H₁₅NO
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Molecular weight: 177.24 g/mol
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Hydrogen bond donors/acceptors: 1 donor (hydroxyl), 1 acceptor (tertiary amine)
X-ray crystallography of analogous tetrahydroquinolines reveals chair-like conformations in the saturated ring, with the hydroxyethyl group adopting equatorial orientations to minimize steric strain .
Comparative Analysis of Tetrahydroquinoline Derivatives
The biological activity of 2-(1-hydroxyethyl)tetrahydroquinoline is contextualized through structural analogs:
| Compound | Substituent | Key Biological Activity | Selectivity Index (SI)* |
|---|---|---|---|
| 2-Phenyltetrahydroquinoline | Phenyl at C2 | Antimicrobial | 8.2–15.7 |
| 2-(3,4-Methylenedioxyphenyl) | Methylenedioxy at C2 | Anticancer (PC3 cells) | 36.21–113.08 |
| 2-(1-Hydroxyethyl) | Hydroxyethyl at C2 | Selective cytotoxicity | 12.4–89.5 |
*SI = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells)
The hydroxyethyl group enhances water solubility compared to aromatic substituents (log P = 1.8 vs. 3.2–4.1 for phenyl analogs), a critical factor in bioavailability .
Synthetic Methodologies
Povarov Reaction-Based Synthesis
The Povarov [4+2] cycloaddition between imines and dienophiles remains the most efficient route, yielding 65–78% of product under optimized conditions :
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Imine formation: Condensation of aniline derivatives with aldehydes
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Cycloaddition: Reaction with vinyl ethers at 80°C in acetonitrile
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Reduction: Selective hydrogenation using Pd/C (10 wt%) in ethanol
This method enables precise control over stereochemistry at C3 and C4 positions, crucial for biological activity .
Grignard Addition-Reduction Sequence
Alternative synthesis via Grignard reagents demonstrates scalability:
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Quinolone precursor: 5,7-Dimethoxy-2,3-dihydroquinolin-4-one
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Alkylation: Reaction with ethylmagnesium bromide (3 equiv, THF, reflux)
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Dehydration: BF₃·OEt₂ catalysis (82% yield)
Critical challenges include preventing aerial oxidation of the dihydroquinoline intermediate, addressed through inert atmosphere processing .
Biological Activity and Mechanisms
Anticancer Profiling
In vitro screening against human cancer cell lines reveals potent activity:
| Cell Line | IC₅₀ (μM) | Selectivity Index | Proposed Mechanism |
|---|---|---|---|
| HeLa (cervical) | 8.3 | 113.08 | Topoisomerase II inhibition |
| PC3 (prostate) | 31.37 | 36.21 | Androgen receptor antagonism |
| MCF-7 (breast) | >100 | N/A | No significant activity |
Notably, the compound exhibits 12-fold higher selectivity for HeLa cells compared to doxorubicin (SI = 9.4), with minimal cytotoxicity against human dermal fibroblasts .
Antimicrobial Effects
While less potent than phenyl-substituted analogs, 2-(1-hydroxyethyl)tetrahydroquinoline demonstrates:
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Gram-positive activity: MIC = 64 μg/mL against S. aureus
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Biofilm disruption: 40% reduction in P. aeruginosa biofilm at 50 μM
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Synergy with β-lactams: 4-fold potentiation of ampicillin efficacy
Structure-Activity Relationships (SAR)
Substituent Effects on Cytotoxicity
Systematic modification of the C2 position reveals:
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Hydroxyethyl vs. methyl: 5.8× increase in HeLa activity (IC₅₀ 8.3 vs. 48.2 μM)
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Branching importance: 1-hydroxyethyl > 2-hydroxyethyl (3.2× potency difference)
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Hydroxyl position: β-OH configuration enhances solubility without compromising membrane permeability
Role of Saturation State
Comparative studies with fully aromatic quinolines show:
| Property | Tetrahydroquinoline | Quinoline |
|---|---|---|
| Metabolic stability | t₁/₂ = 4.7 h | t₁/₂ = 1.2 h |
| CYP3A4 inhibition | 18% at 10 μM | 74% at 10 μM |
| Plasma protein binding | 89% | 95% |
Partial saturation reduces hepatotoxicity risks while maintaining target engagement .
Pharmacological Optimization Strategies
Prodrug Development
Esterification of the hydroxyl group improves blood-brain barrier penetration:
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Acetyl prodrug: 3.2× higher CNS exposure in murine models
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Phosphate prodrug: Aqueous solubility increased to 12 mg/mL (vs. 0.8 mg/mL parent)
Combination Therapies
Synergistic effects observed with:
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Platinum agents: 2.8-fold reduction in cisplatin EC₅₀ for ovarian cancer models
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PARP inhibitors: 92% tumor growth inhibition vs. 67% monotherapy
Future Research Directions
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Target deconvolution: CRISPR screening to identify primary molecular targets
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In vivo PK/PD modeling: Interspecies scaling to predict human dosing regimens
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Nanoparticle delivery: PLGA encapsulation to enhance tumor accumulation
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Metabolite profiling: Identification of active hydroxylated derivatives
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